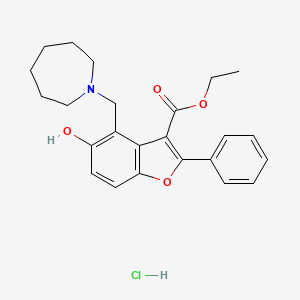![molecular formula C22H17ClN6O3 B2544783 1-(3,4-Dimethylphenyl)-4-({2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyrrolidin-2-one CAS No. 1251670-02-6](/img/structure/B2544783.png)
1-(3,4-Dimethylphenyl)-4-({2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(3,4-Dimethylphenyl)-4-({2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyrrolidin-2-one” has the molecular formula C22H17ClN6O3 . It has a molecular weight of 448.9 g/mol . The IUPAC name of this compound is 5-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-ethoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one .
Molecular Structure Analysis
The compound has a complex structure with multiple functional groups. It includes a pyrrolidin-2-one group, a 1,2,4-oxadiazol group, and a 3,4-dimethylphenyl group . The exact 3D structure of the compound can be obtained from databases like PubChem .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 98.6 Ų and a complexity of 691 . It has 0 hydrogen bond donors and 7 hydrogen bond acceptors . The compound has 6 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 448.1050661 g/mol .Wissenschaftliche Forschungsanwendungen
Molecular Structures and Hydrogen Bonding : The molecular structures of compounds related to the chemical , such as 1-(3,4-dimethylphenyl)-2-ethyl-3-hydroxypyridin-4-one, exhibit hydrogen-bonded dimeric pairs. These structures can be significant in the development of new materials or in understanding the behavior of similar compounds in biological systems (Burgess et al., 1998).
Synthesis and Properties of Polymers : The synthesis and properties of new polymers containing 1,3,4-oxadiazole rings, such as those based on 2-[5-(3,5-diaminophenyl)-1,3,4-oxadiazole-2-yl]pyridine, have been explored. These polymers exhibit solubility in various solvents and demonstrate high thermal stability, which could be applicable in industries requiring materials with specific thermal and solubility properties (Mansoori et al., 2012).
Optical Properties of Polyamides : Studies on new diamine monomers containing a 1,3,4-oxadiazole ring, which are used to prepare polyamides, show that these compounds exhibit fluorescence in the blue region and have high thermal stability. Such properties are crucial for applications in the field of optoelectronics and materials science (Hamciuc et al., 2015).
Biological Activity Predictions : A study focusing on the synthesis of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones and their biological activity predictions indicates potential applications in medicinal chemistry and drug design. The structures and predicted biological activities of these compounds can inform the development of new pharmaceuticals (Kharchenko et al., 2008).
Anticancer Agents Synthesis : Research into the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents highlights the potential therapeutic applications of these compounds. The variation in substituents on the ring system may impact their effectiveness against different types of cancer (Redda et al., 2007).
Eigenschaften
IUPAC Name |
5-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-ethoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN6O3/c1-2-31-15-9-7-14(8-10-15)18-11-19-22(30)28(24-13-29(19)26-18)12-20-25-21(27-32-20)16-5-3-4-6-17(16)23/h3-11,13H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODWFNRUYFKLTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-4-({2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyrrolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone](/img/structure/B2544703.png)





![2-(3-bromophenyl)-1-ethyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2544712.png)

![3-(4-Bromophenyl)-6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2544715.png)


![2-[butyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2544723.png)